molecular formula C17H20N6O B2597652 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine CAS No. 2320667-36-3

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine

Cat. No. B2597652
CAS RN: 2320667-36-3
M. Wt: 324.388
InChI Key: VOLYMGPZZWGRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It is related to a series of compounds that have been studied for their inhibitory effects on receptor tyrosine kinase c-Met . These compounds have high protein kinase selectivity but also broad phosphodiesterase family inhibition, which has been linked to myocardial degeneration in rats .


Molecular Structure Analysis

The molecular formula of the compound is C15H13F3N10, with an average mass of 390.326 Da and a monoisotopic mass of 390.127686 Da . The compound has 10 hydrogen bond acceptors, no hydrogen bond donors, and 4 freely rotating bonds .


Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm3, a molar refractivity of 93.0±0.5 cm3, and a polar surface area of 93 Å2 . It has a polarizability of 36.9±0.5 10-24 cm3, a surface tension of 68.9±7.0 dyne/cm, and a molar volume of 216.0±7.0 cm3 . The compound has an ACD/LogP of -0.08 and an ACD/LogD (pH 5.5 and 7.4) of 0.00 .

Scientific Research Applications

Antimicrobial Activities

Derivatives of triazole compounds have been synthesized and evaluated for their antimicrobial properties, showing moderate to good activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007; M. Hossain & M. Bhuiyan, 2009).

Antihistaminic Activity

Research on fused pyridazine derivatives incorporating cyclic amines revealed compounds with both antihistaminic activity and inhibitory effects on eosinophil infiltration, indicating potential applications in treating allergic conditions (M. Gyoten et al., 2003).

Anticonvulsant Activity

The synthesis and evaluation of triazolo[4,3-a]pyrazine derivatives have demonstrated significant anticonvulsant activities, suggesting their potential use in developing treatments for epilepsy (J. Kelley et al., 1995).

Antitumor and Antimicrobial Activities

Novel compounds containing pyrazole and triazolo structures have shown cytotoxic effects against cancer cell lines and antimicrobial activity, highlighting their potential in cancer therapy and infection control (S. Riyadh, 2011).

Herbicidal Activity

Compounds with triazolo[1,5-a]pyridine structures have exhibited excellent herbicidal activity against a broad spectrum of vegetation at low application rates, indicating their utility in agricultural applications (M. Moran, 2003).

Mechanism of Action

The compound is related to inhibitors of receptor tyrosine kinase c-Met . These inhibitors have high protein kinase selectivity but also inhibit a broad range of phosphodiesterases, which has been linked to myocardial degeneration in rats .

Future Directions

The compound is part of a class of molecules that have shown promise as inhibitors of receptor tyrosine kinase c-Met . Future research could focus on optimizing the selectivity of these inhibitors to reduce off-target effects such as phosphodiesterase family inhibition .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-21(9-13-4-3-5-15(8-13)24-2)14-10-22(11-14)17-7-6-16-19-18-12-23(16)20-17/h3-8,12,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLYMGPZZWGRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine

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